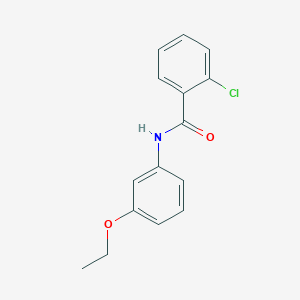
2-chloro-N-(3-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various biochemical and physiological effects.
作用機序
The mechanism of action of 2-chloro-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, such as the mammalian target of rapamycin (mTOR) and the protein kinase B (AKT) pathway. It has also been shown to induce autophagy, a process in which cells break down and recycle their own components.
Biochemical and Physiological Effects:
2-chloro-N-(3-ethoxyphenyl)benzamide has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce cell death in certain types of cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(3-ethoxyphenyl)benzamide in lab experiments is its specificity for certain proteins and enzymes. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-ethoxyphenyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and metabolic disorders. Another area of interest is its potential as a tool to study the role of autophagy in cellular processes. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
合成法
The synthesis of 2-chloro-N-(3-ethoxyphenyl)benzamide involves the reaction of 2-chlorobenzoic acid with 3-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.
科学的研究の応用
2-chloro-N-(3-ethoxyphenyl)benzamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the role of certain proteins in cellular processes, such as the regulation of autophagy and the inhibition of cancer cell growth. It has also been used as a probe to study the binding of certain ligands to receptors.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
2-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChIキー |
UMNLFYABQVCADF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



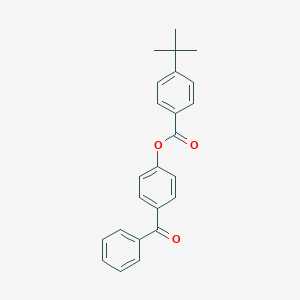
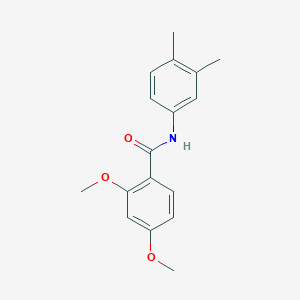
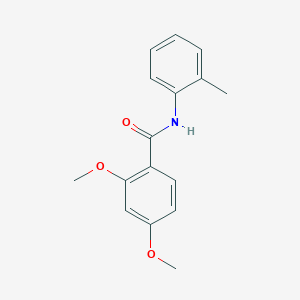
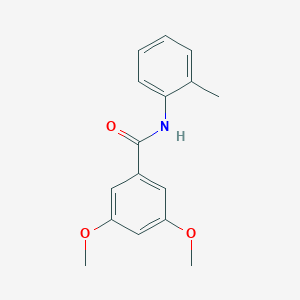

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
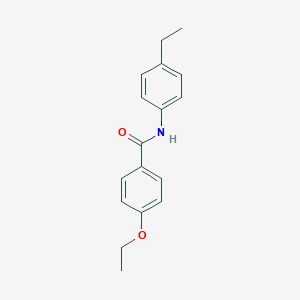
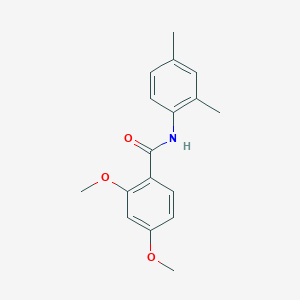

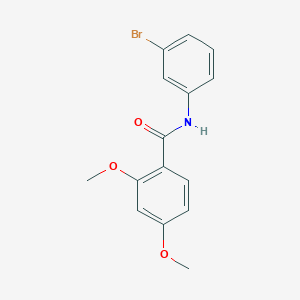
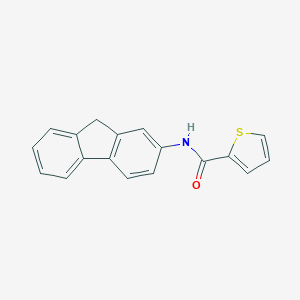
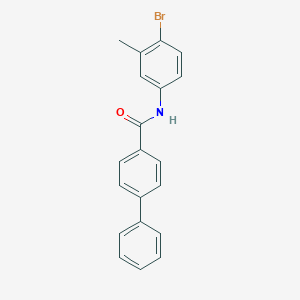
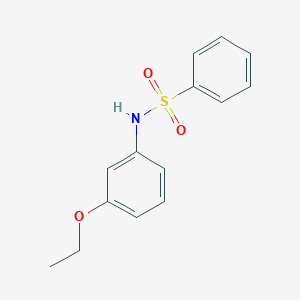
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)